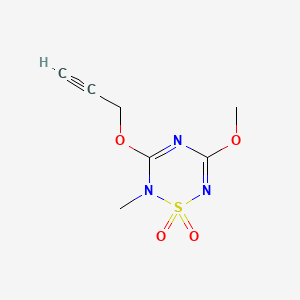![molecular formula C10H11N5O2 B12905389 5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-35-4](/img/no-structure.png)
5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridin-3-amine and 2,4-dichloropyrimidine.
Nucleophilic Substitution: The 6-methoxypyridin-3-amine undergoes nucleophilic substitution with 2,4-dichloropyrimidine in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Cyclization: The intermediate product is then cyclized under acidic conditions to form the desired pyrimidinone structure.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, with various nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidinones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique electronic properties.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting kinases, which are crucial in cell signaling pathways.
Medicine
In medicine, the compound is being explored for its anticancer properties. It has demonstrated the ability to inhibit the growth of certain cancer cell lines by interfering with DNA synthesis and repair mechanisms.
Industry
Industrially, the compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives are being tested for their efficacy as herbicides and fungicides.
Wirkmechanismus
The mechanism of action of 5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby disrupting cell signaling pathways that are essential for cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-2-[(4-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one
- 5-Amino-2-[(6-ethoxypyridin-3-yl)amino]pyrimidin-4(3H)-one
- 5-Amino-2-[(6-methoxypyridin-2-yl)amino]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one exhibits unique properties due to the position and nature of the methoxy group on the pyridine ring. This structural feature enhances its binding affinity to certain enzymes, making it a more potent inhibitor in biological assays.
Eigenschaften
| 77961-35-4 | |
Molekularformel |
C10H11N5O2 |
Molekulargewicht |
233.23 g/mol |
IUPAC-Name |
5-amino-2-[(6-methoxypyridin-3-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H11N5O2/c1-17-8-3-2-6(4-12-8)14-10-13-5-7(11)9(16)15-10/h2-5H,11H2,1H3,(H2,13,14,15,16) |
InChI-Schlüssel |
FJQSXGAFOYAOLH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)NC2=NC=C(C(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12905318.png)
![2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide](/img/structure/B12905331.png)






![Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-](/img/structure/B12905382.png)
